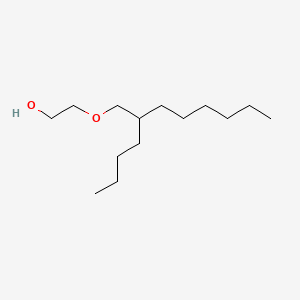
2-Butyloctan-1-ol, ethoxylated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctan-1-ol, ethoxylated, also known as ethoxylated 2-butyloctanol, is a surfactant commonly used in various industrial applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is characterized by the presence of ethoxy groups attached to the 2-butyloctanol molecule, which enhances its surfactant properties .
Méthodes De Préparation
2-Butyloctan-1-ol, ethoxylated is typically synthesized by the ethoxylation of 2-butyloctanol. The process involves the reaction of 2-butyloctanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation . Industrial production methods often involve continuous processes to ensure consistent product quality and efficiency .
Analyse Des Réactions Chimiques
2-Butyloctan-1-ol, ethoxylated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxylated alcohol back to its parent alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Butyloctan-1-ol, ethoxylated has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological research as a detergent to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: The compound is widely used in industrial applications, including as a lubricant, emulsifier, and cleaning agent
Mécanisme D'action
The mechanism of action of 2-Butyloctan-1-ol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups enhance the compound’s ability to reduce surface tension, allowing it to interact with and solubilize various substances. This makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved depend on the specific application and the substances being solubilized .
Comparaison Avec Des Composés Similaires
2-Butyloctan-1-ol, ethoxylated can be compared with other ethoxylated alcohols, such as:
2-Butyl-1-octanol: Similar in structure but without ethoxylation, making it less effective as a surfactant.
Isododecyl alcohol: Another ethoxylated alcohol with different chain length and properties.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action .
Propriétés
Numéro CAS |
60636-37-5 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
2-(2-butyloctoxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
JLXNHGNJNWKTFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COCCO |
Numéros CAS associés |
60636-37-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















